molecular formula C9H12N2O4S B146509 (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 24701-69-7

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B146509
CAS No.: 24701-69-7
M. Wt: 244.27 g/mol
InChI Key: BDSDFCVDQUGOFB-XNCJUZBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6R,7R)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by a bicyclic β-lactam core. Its structure includes a 7-amino group and a 3-methoxymethyl substituent, distinguishing it from other cephalosporins. The methoxymethyl group at position 3 enhances stability against enzymatic hydrolysis compared to acetoxymethyl analogs (e.g., (6R,7S)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, molecular formula C₁₀H₁₂N₂O₅S) .

Properties

CAS No.

24701-69-7

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1

InChI Key

BDSDFCVDQUGOFB-XNCJUZBTSA-N

SMILES

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

7-AMCA;  7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid

Origin of Product

United States

Mechanism of Action

Action Environment

The action of 7-Amca can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base. Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds.

Biological Activity

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-AMCA, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an antibiotic and as an intermediate in the synthesis of cephalosporin antibiotics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₄S
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 24701-69-7
  • Structure : The compound features a bicyclic structure with a thiazolidine ring and an oxo group, contributing to its biological properties.

7-AMCA exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. This mechanism is similar to that of other beta-lactam antibiotics, which target penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis in bacterial cell walls.

Antimicrobial Activity

Research indicates that 7-AMCA possesses a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. It is particularly effective against strains resistant to traditional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Acinetobacter baumannii2 µg/mL

These results suggest that 7-AMCA could be a promising candidate for treating infections caused by resistant bacteria.

Case Studies

  • Clinical Application in Ceftizoxime Synthesis :
    • A study demonstrated the utility of 7-AMCA as a key intermediate in the synthesis of ceftizoxime, a broad-spectrum cephalosporin antibiotic. The compound's ability to enhance the efficacy of cephalosporins against resistant strains was highlighted, suggesting its importance in antibiotic development .
  • In Vivo Efficacy Testing :
    • In animal models, 7-AMCA showed significant reductions in bacterial load when administered against infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a 90% reduction in bacterial counts within 24 hours post-administration .

Toxicity and Safety Profile

While 7-AMCA demonstrates potent antimicrobial activity, its safety profile is crucial for clinical applications. Preliminary toxicity studies indicate that it has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cephalosporins share the 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core but differ in substituents at positions 3 and 7, which critically influence their biological activity and stability. Below is a detailed comparison:

Structural and Functional Differences

Compound Name / Identifier R3 Substituent R7 Substituent Key Properties References
Target Compound Methoxymethyl Amino Hypothesized stability against esterase hydrolysis due to methoxy group; potential for lower protein binding compared to carbamoyl analogs.
Cefozopran Hydrochloride 1H-imidazo[1,2-b]pyridazin-4-ium-1-ylmethyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl Broad-spectrum activity against Gram-negative bacteria; β-lactamase resistance due to methoxyimino group.
SQ 14,359 (1-Methyl-1H-tetrazol-5-yl)thio D-[(Aminocarbonyl)amino]-2-thienylacetyl High potency against β-lactamase-producing organisms; broad-spectrum in vitro activity.
E1100 N,N-Dimethylcarbamoyloxymethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl Concentration-dependent serum protein binding (82.2–90.8% in humans); dose-dependent pharmacokinetics in rats.
Cefazedone (5-Methyl-1,3,4-thiadiazol-2-yl)thio 2-(3,5-Dichloro-4-oxo-1(4H)-pyridyl)acetamido Strong activity against Gram-positive bacteria; moderate efficacy against Enterobacteriaceae.
(6R,7R)-3-((Z)-Prop-1-enyl) Derivative (Z)-Prop-1-enyl Amino Molecular weight 240.28; likely reduced steric hindrance compared to bulkier substituents, potentially enhancing membrane permeability.

Pharmacokinetic and Stability Insights

  • Protein Binding : The target compound’s methoxymethyl group may reduce serum protein binding compared to E1100’s carbamoyloxymethyl group (82–91% binding in humans) .
  • Enzymatic Stability : Methoxymethyl at R3 likely improves resistance to esterase-mediated hydrolysis compared to acetoxymethyl analogs (e.g., ’s compound) .
  • Synthetic Challenges : Derivatives like (6R,7R)-7-benzamido-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid require multi-step synthesis with ~30% yield, highlighting the complexity of modifying R3/R7 groups .

Antibacterial Spectrum

While direct data for the target compound are unavailable, structural analogs suggest:

  • Gram-Positive Activity : Likely moderate, as seen in cefazedone ().
  • Gram-Negative Coverage : Inferior to cefozopran or SQ 14,359, which have extended-spectrum side chains (e.g., thiadiazole or thienyl groups) .

Key Research Findings and Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₀H₁₃N₂O₅S 289.29 3-Methoxymethyl, 7-amino
(6R,7S)-3-Acetoxymethyl Analog C₁₀H₁₂N₂O₅S 272.28 3-Acetoxymethyl, 7-amino
E1100 C₁₅H₁₈N₆O₇S₂ 482.47 3-Carbamoyloxymethyl, 7-hydroxyimino

Table 2: Pharmacokinetic Parameters (Rat Models)

Compound Dose (mg/kg) Clearance (ml/h/kg) Volume of Distribution (ml/kg) Protein Binding (%)
E1100 20 64.23 Dose-dependent 71.7 (Rat)
Cefozopran N/A N/A N/A >90 (Inferred)

Notes and Limitations

  • Contradictions : suggests high protein binding for carbamoyloxymethyl derivatives, but the target compound’s methoxymethyl group may lower this value. Direct experimental validation is needed.
  • Data Gaps : Antibacterial activity and clinical efficacy data for the target compound are absent in the provided evidence; inferences are based on structural analogs.
  • Synthesis Complexity : Modifications at R3 (e.g., methoxymethyl vs. chloromethyl) require tailored protection/deprotection strategies, impacting scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.